![molecular formula C18H20N2O2 B268198 3-[(phenylacetyl)amino]-N-propylbenzamide](/img/structure/B268198.png)

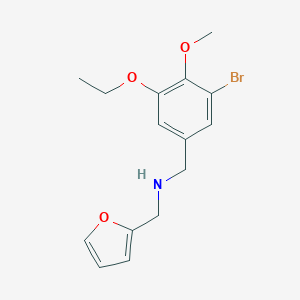

3-[(phenylacetyl)amino]-N-propylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(phenylacetyl)amino]-N-propylbenzamide, also known as Fentanyl, is a synthetic opioid that is commonly used as a pain reliever and anesthetic. It was first synthesized in 1960 by Paul Janssen and his team at Janssen Pharmaceutica. Fentanyl is a potent analgesic, with a potency 50-100 times greater than that of morphine. Due to its high potency, it is often used in medical settings for the management of severe pain, such as during surgery or for cancer patients.

Mécanisme D'action

3-[(phenylacetyl)amino]-N-propylbenzamide works by binding to opioid receptors in the brain and spinal cord. This binding results in the inhibition of the release of neurotransmitters, such as substance P, which are involved in the transmission of pain signals. This leads to a reduction in the perception of pain.

Biochemical and Physiological Effects

3-[(phenylacetyl)amino]-N-propylbenzamide has a number of biochemical and physiological effects. It can cause respiratory depression, which can lead to hypoxia and respiratory arrest. It can also cause sedation, nausea, vomiting, and constipation. 3-[(phenylacetyl)amino]-N-propylbenzamide can also cause effects on the cardiovascular system, such as hypotension and bradycardia.

Avantages Et Limitations Des Expériences En Laboratoire

3-[(phenylacetyl)amino]-N-propylbenzamide has a number of advantages and limitations for use in lab experiments. One advantage is its high potency, which allows for the use of smaller doses. This can be useful in experiments where minimizing the amount of drug administered is important. However, its high potency can also make it more difficult to accurately measure and administer. 3-[(phenylacetyl)amino]-N-propylbenzamide can also be difficult to dissolve in some solvents, which can limit its use in certain experiments.

Orientations Futures

There are a number of potential future directions for research on 3-[(phenylacetyl)amino]-N-propylbenzamide. One area of research could focus on the development of new formulations or delivery methods that could reduce the risk of respiratory depression and other side effects. Another area of research could focus on the development of new drugs that target the same opioid receptors as 3-[(phenylacetyl)amino]-N-propylbenzamide but with fewer side effects. Additionally, research could focus on the development of new drugs that target other pain pathways, such as the cannabinoid or glutamate pathways.

Méthodes De Synthèse

The synthesis of 3-[(phenylacetyl)amino]-N-propylbenzamide involves the reaction of N-phenyl-N-propanamide with phenethylbromide in the presence of sodium amide. The resulting product is then reacted with acetyl chloride to form N-phenyl-N-propanoyl-phenethylamine. This compound is then reacted with aniline in the presence of acetic anhydride to form 3-[(phenylacetyl)amino]-N-propylbenzamide.

Applications De Recherche Scientifique

3-[(phenylacetyl)amino]-N-propylbenzamide has been extensively studied for its use in pain management. It is commonly used in medical settings for the management of severe pain, such as during surgery or for cancer patients. 3-[(phenylacetyl)amino]-N-propylbenzamide is also used in the treatment of chronic pain, such as in patients with neuropathic pain or fibromyalgia.

Propriétés

Nom du produit |

3-[(phenylacetyl)amino]-N-propylbenzamide |

|---|---|

Formule moléculaire |

C18H20N2O2 |

Poids moléculaire |

296.4 g/mol |

Nom IUPAC |

3-[(2-phenylacetyl)amino]-N-propylbenzamide |

InChI |

InChI=1S/C18H20N2O2/c1-2-11-19-18(22)15-9-6-10-16(13-15)20-17(21)12-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3,(H,19,22)(H,20,21) |

Clé InChI |

RURFFYJJYWBPGP-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 |

SMILES canonique |

CCCNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268117.png)

![1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol](/img/structure/B268136.png)

![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B268137.png)

![N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B268141.png)

![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B268146.png)

![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B268149.png)

![2-[(3-Bromo-4,5-dimethoxybenzyl)amino]-1-butanol](/img/structure/B268151.png)

![1-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-propanol](/img/structure/B268154.png)

![3-{1-Hydroxy-2-[(3-pyridinylmethyl)amino]ethyl}phenol](/img/structure/B268156.png)

![2-[(3,5-Dibromo-2-methoxybenzyl)amino]ethanol](/img/structure/B268157.png)

![2-[(5-Bromo-2-methoxybenzyl)amino]-1-butanol](/img/structure/B268158.png)